Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate; trifluoroacetic acid is a compound that has garnered significant interest in the field of organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate typically involves the protection of the amino group of piperidine with a Boc group. This is followed by esterification of the carboxyl group. The reaction conditions often involve the use of trifluoroacetic acid to remove the Boc group when necessary .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for deprotection, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, which can then be further functionalized .
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide. This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . These steps are crucial for its role in organic synthesis and peptide coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is similar in structure and also used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Uniqueness
What sets methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate apart is its specific structure, which makes it particularly useful in the synthesis of piperidine-based pharmaceuticals and its versatility in undergoing various chemical reactions .
Properties
Molecular Formula |
C14H23F3N2O6 |
---|---|
Molecular Weight |
372.34 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N2O4.C2HF3O2/c1-11(2,3)18-10(16)14-12(9(15)17-4)6-5-7-13-8-12;3-2(4,5)1(6)7/h13H,5-8H2,1-4H3,(H,14,16);(H,6,7) |
InChI Key |
FRGVAGVBSMFILB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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